N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
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Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C23H18N6O2 and its molecular weight is 410.437. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research in the area of chemical synthesis and characterization of similar compounds has yielded several noteworthy findings. For instance, the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating the potential for these compounds in therapeutic applications due to their activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Furthermore, microwave-assisted synthesis techniques have been developed for tetrazolyl pyrazole amides, showcasing efficient pathways for producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).
Antimicrobial and Antifungal Properties
Studies on compounds with structural similarities have also demonstrated significant antimicrobial and antifungal properties. For example, the antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides have been investigated, revealing that these compounds exhibit notable activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Zítko et al., 2013).
Potential for Agricultural Use
Another area of application is in agriculture, where derivatives of similar compounds have been synthesized as candidate herbicides. These compounds have demonstrated excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro, highlighting their potential as effective agricultural chemicals (Li et al., 2008).
Insights into Molecular Structure and Activity Relationships
Research has also focused on understanding the molecular structure and activity relationships of related compounds, which is crucial for developing new therapeutics and chemicals with desired properties. For instance, the synthesis and structure-activity relationships of 2-pyrazinylcarboxamidobenzoates and beta-ionylideneacetamidobenzoates have been explored, revealing critical insights into the configurations and substitutions that contribute to retinoidal activity (Jones et al., 1998).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties and are used in various therapeutic areas .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-29-14-17(12-27-29)21-20(24-9-10-25-21)13-26-23(30)16-7-8-19-18(11-16)22(31-28-19)15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQRBMSOPXVBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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